4-Cyclodecen-1-one
Description
Significance of Medium-Sized Cyclic Ketones in Organic Synthesis
The synthesis of medium-sized cyclic ketones and larger macrocycles is notoriously challenging compared to their smaller ring counterparts. This difficulty stems primarily from unfavorable entropic factors and potential transannular strain that arise during the cyclization step, where a linear precursor is closed into a ring. High dilution techniques and slow addition of reagents have historically been employed to favor intramolecular cyclization over intermolecular polymerization rsc.orgillinois.educsic.escam.ac.ukrsc.org. However, these methods are often inefficient and impractical for large-scale synthesis.
Despite these hurdles, medium-sized cyclic ketones are crucial building blocks. They are found in numerous natural products with significant biological activities and are vital components in the fragrance industry, contributing characteristic scents illinois.edukagakushi.org. The inherent strain and conformational flexibility of these ring systems can also lead to unique reactivity patterns, making them valuable targets for synthetic chemists seeking to develop novel molecular architectures and explore new reaction pathways quora.comrsc.orgacs.org. The development of more efficient and direct cyclization strategies, such as ring-closing metathesis, cascade reactions, and catalytic approaches, continues to be an active area of research, aiming to overcome the traditional limitations rsc.orgacs.orgthieme-connect.comchinesechemsoc.org.
Historical Context of Cyclodecenone Research
The exploration of macrocyclic compounds, including cyclic ketones, has a rich history dating back to the early 20th century. Pioneering work by chemists like Leopold Ruzicka in the 1920s and 1930s laid the groundwork for understanding and synthesizing large ring systems, often inspired by natural products like muscone, a macrocyclic musk illinois.edukagakushi.org. Early synthetic efforts frequently relied on methods like the pyrolysis of dicarboxylic acid salts or acyloin condensations, which, while groundbreaking, often suffered from low yields and required extreme dilution illinois.edu.
The development of cyclodecenones, specifically, has benefited from advancements in general macrocyclization techniques. The synthesis of compounds like cyclodecanone (B73913) and its unsaturated derivatives has been explored through various routes, including ring expansion of smaller cyclic precursors and cyclization reactions google.comsci-hub.ru. Research into these ten-membered ring systems contributes to the broader understanding of how ring size influences chemical behavior, including conformational preferences and reactivity, which are critical for designing efficient synthetic strategies msu.edujocpr.comasianpubs.org.
Structural Features and Topological Considerations Relevant to Reactivity
4-Cyclodecen-1-one possesses a ten-membered carbocyclic ring with a ketone functional group at position 1 and a double bond between carbons 4 and 5 uni.lunih.gov. This structure presents several key features that influence its reactivity:
Ring Size: As a ten-membered ring, it falls into the category of medium-sized rings. While less strained than smaller rings, ten-membered rings still exhibit conformational flexibility and specific strain profiles that can impact reaction kinetics and stereochemical outcomes rsc.orgmsu.edunih.gov. The balance between ring strain and conformational freedom dictates how easily the molecule can adopt transition states for various reactions.
Unsaturation (Enone System): The presence of the α,β-unsaturated carbonyl system (enone) is a significant feature. The conjugated π-system activates both the carbonyl carbon (electrophilic site for 1,2-addition) and the β-carbon (electrophilic site for 1,4-conjugate addition, also known as Michael addition) rsc.orgacs.orgpressbooks.pub. This dual electrophilicity makes enones versatile substrates for a wide range of nucleophilic additions and cycloaddition reactions.
Research into the reactivity of cyclic enones generally indicates that the cyclic structure can enhance their electrophilicity compared to acyclic analogs, often due to ring strain or specific conformational constraints that favor nucleophilic attack acs.orgasianpubs.orgrsc.orgacs.org.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26749-90-6 | nih.govsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₆O | uni.lunih.gov |
| Molecular Weight | 152.23 g/mol | uni.lunih.gov |
| IUPAC Name | (4Z)-cyclodec-4-en-1-one | uni.lu |
| SMILES | C1CC/C=C\CCC(=O)CC1 | uni.lu |
| InChIKey | CTKZAJHVNKRDOI-RQOWECAXSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
(4Z)-cyclodec-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h2,4H,1,3,5-9H2/b4-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZAJHVNKRDOI-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CCCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315875 | |
| Record name | 4-Cyclodecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-90-6 | |
| Record name | 4-Cyclodecen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26749-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclodecen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026749906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclodecen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclodecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclodecen 1 One and Its Analogs
Ring-Expansion and Rearrangement Strategies
Claisen Rearrangements of Cyclic Ethers
Claisen rearrangements, a class of thieme-connect.comthieme-connect.com-sigmatropic rearrangements, are powerful tools for carbon-carbon bond formation and are applicable to the synthesis of cyclic ethers and carbonyl compounds. The Ireland-Claisen rearrangement, for instance, involves the base-mediated rearrangement of allylic carboxylates, often via silyl (B83357) ketene (B1206846) acetals, to yield γ,δ-unsaturated carboxylic acids wikipedia.orgresearchgate.net. This methodology can be adapted for the synthesis of cyclic ethers and related structures, where the rearrangement can occur with high stereoselectivity organic-chemistry.orgredalyc.org. While direct application to 4-cyclodecen-1-one might involve specific precursor design, the principle of using Claisen rearrangements to construct carbon frameworks, including those found in macrocycles, is well-established rsc.orgacs.org. The rearrangement can create new stereocenters and is driven by the exothermically favored formation of a carbonyl group wikipedia.org.
Selective β-Scission of Alkoxyl Radicals
The selective β-scission of alkoxyl radicals is a significant transformation in organic synthesis, enabling the fragmentation of carbon-carbon bonds adjacent to the oxygen-centered radical, leading to carbonyl compounds and alkyl radicals sonar.choup.comnih.govorgsyn.org. This process can be harnessed for ring expansion strategies, which are crucial for the synthesis of macrocycles. For example, the Suginome and Yamada method utilizes the β-scission of alkoxyl radicals generated from bicyclic alcohols to produce macrocyclic ketones rsc.org. This approach involves the formation of an alkoxyl radical, which then undergoes fragmentation, often leading to a ring-expanded product. The selectivity of this β-scission is guided by radical stabilizing effects and is thermodynamically controlled orgsyn.org. Research has explored various methods for generating alkoxyl radicals, including photoredox catalysis and the use of specific reagents, to facilitate these β-scission reactions for synthetic purposes nih.govacs.orgresearchgate.net.
Isomerization and Rearrangements Involving Epoxides
Epoxides are versatile synthetic intermediates that can undergo various rearrangements to form carbonyl compounds. The isomerization of epoxides to ketones, often catalyzed by lanthanide complexes or specific Lewis acids, is a valuable method for accessing ketone functionalities within cyclic systems google.comresearchgate.netorganic-chemistry.org. This transformation can involve a 1,2-shift, such as the Meinwald rearrangement, which converts epoxides into carbonyl compounds with retention of stereochemistry researchgate.netorganic-chemistry.org. Such rearrangements can be employed to introduce or modify ketone groups in macrocyclic structures, potentially leading to compounds like this compound or its precursors.
Multi-Component and Cascade Approaches
One-Pot Synthesis Protocols
One-pot synthesis protocols integrate several reaction steps into a single vessel, streamlining the synthetic process. For macrocyclic ketone synthesis, palladium-mediated one-pot methods have been developed, utilizing in situ generation of organometallic species to achieve macrocyclization acs.orgnih.gov. These approaches often involve the coupling of different molecular fragments to construct the macrocyclic framework. Additionally, domino processes involving reductive ring expansion of bicyclic compounds containing α-nitroketone functionalities have been employed for the synthesis of highly functionalized macrocarbocyclic ketones in a one-pot sequence researchgate.net.
Tandem and Domino Reactions
Tandem and domino reactions, often used interchangeably with cascade reactions, involve a sequence of two or more reactions where the product of one step becomes the reactant for the next, without intermediate isolation rsc.orgacs.orgbeilstein-journals.orgwikipedia.org. These strategies can be designed to build complex ring systems efficiently. For instance, Lewis acid-promoted cascade cyclizations of alkynones have been studied for the synthesis of advanced intermediates relevant to natural products, demonstrating high diastereoselectivity in intramolecular aldol (B89426) reactions within macrocyclic systems acs.orgnih.gov. Other cascade reactions involve ring expansion, such as those promoted by the ring-opening of four-membered ring intermediates or cyclization/ring expansion sequences, which are effective for constructing medium-sized rings and macrocycles rsc.orgnih.gov.
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol is paramount in the synthesis of complex organic molecules, including macrocyclic enones. Asymmetric conjugate addition reactions, for example, can be catalyzed by copper complexes with chiral ligands to introduce stereocenters into acyclic and macrocyclic enones thieme-connect.com. The synthesis of R-(-)-muscone, a macrocyclic fragrance, has been achieved via asymmetric conjugate addition to a 15-membered ring enone, yielding the product with good enantiomeric excess thieme-connect.com. Other methods for stereoselective synthesis include asymmetric aziridination of cyclic enones using chiral diamine catalysts acs.org and asymmetric tandem conjugate addition reactions coupled with enolate trapping beilstein-journals.org. The development of catalytic asymmetric cascade processes has also enabled the stereoselective synthesis of macrocyclic chiral dilactones and dilactams, bearing multiple new stereocenters in a single pot nih.gov.
Asymmetric Induction in Ring-Forming Steps
Asymmetric induction during the formation of the cyclodecenone core involves strategies that bias the reaction pathway towards a specific enantiomer. These methods rely on introducing chirality either through the substrate itself, chiral reagents, or by creating a chiral environment during the cyclization event. While direct examples specifically for this compound using these broad strategies are not extensively detailed in the provided literature snippets, principles observed in the synthesis of related medium-sized rings offer insight into potential approaches.
General strategies for asymmetric induction in ring formation often involve:
Stereoselective Cyclizations: Employing reactions that inherently favor the formation of one stereoisomer over others. This can include pericyclic reactions, radical cyclizations, or metathesis reactions, where specific transition states lead to controlled stereochemistry. For instance, asymmetric ring-closing metathesis (ARCM) has been developed for medium-ring heterocycles, yielding products with high enantioselectivity nih.gov. Similarly, photochemical cis-trans isomerization of cycloalkenones, mediated by chiral sensitizers, can lead to enantioenriched trans-isomers, which can then undergo further stereoselective reactions nih.gov.
Substrate Control: Utilizing a chiral starting material where the existing stereocenters influence the stereochemical outcome of the subsequent ring-forming reaction. While not explicitly detailed for cyclodecenones in the provided snippets, this is a fundamental principle in asymmetric synthesis.
Table 1: Illustrative Examples of Asymmetric Induction in Medium-Ring Ketone Synthesis
| Reaction Type | Chiral Inducing Agent / Strategy | Substrate Class / Example | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Citation Index |
| Asymmetric Ring-Closing Metathesis | Mo-based catalyst (ARCM) | Achiral Trienes | Various | High | Excellent | nih.gov |
| Asymmetric Epoxidation | Sharpless catalyst | Allylic alcohols | N/A | N/A | N/A | researchgate.net |
| Asymmetric Allylation | Maruoka catalyst | Various | Grubbs catalyst | N/A | N/A | researchgate.net |
| Photochemical Isomerization | Chiral Phosphoric Acid | Cycloheptenone derivative | Triplet sensitizer | 24-98% | Up to 77% | nih.gov |
Chiral Auxiliaries and Catalysts in Cyclodecenone Formation
The direct application of chiral auxiliaries and chiral catalysts represents a powerful and widely adopted approach for achieving enantioselective synthesis of cyclic compounds, including cyclodecenones.
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to a substrate. They exert stereochemical control during a reaction, after which they are cleaved and ideally recovered. While specific examples of chiral auxiliaries used directly in the formation of the this compound ring are not detailed in the provided snippets, their general utility in controlling stereochemistry in cyclic systems is well-established. For instance, chiral auxiliaries derived from natural sources like D-glucose have been employed in the asymmetric synthesis of cyclopentenones nih.gov. The principle involves covalently linking the auxiliary to a precursor molecule, performing the cyclization, and then removing the auxiliary to reveal the enantiomerically enriched cyclodecenone.
Chiral Catalysts: The use of catalytic amounts of chiral species is highly efficient and atom-economical. Various transition metal complexes and organocatalysts have been developed to promote enantioselective cyclization reactions.
Transition Metal Catalysis: Rhodium, palladium, and molybdenum complexes, often ligated with chiral phosphines or other chiral ligands, are frequently used. For example, Rh-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed for the synthesis of chiral seven-membered rings, demonstrating excellent regio- and enantioselectivities rsc.org. Similarly, copper-catalyzed reactions, such as the use of chiral copper/Tol-BINAP complexes in formal [4+1] cycloadditions, can yield products with high enantioselectivities nih.gov. Palladium-catalyzed asymmetric hydrogenation of unsaturated heterocycles, following intramolecular cyclocarbonylation, also provides access to enantiomerically enriched medium rings acs.org.
Organocatalysis: Chiral organic molecules, such as Cinchona alkaloid derivatives, can also catalyze enantioselective transformations. These catalysts operate through various mechanisms, including hydrogen bonding and Lewis acid/base activation, to control the stereochemical course of reactions like Michael additions, Mannich reactions, and aldol reactions, which can be integral steps in cyclization sequences buchler-gmbh.com.
Table 2: Examples of Chiral Auxiliary/Catalyst Use in Medium-Ring Synthesis
| Approach | Chiral Inducing Agent / Auxiliary | Reaction Type | Substrate Class / Example | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Citation Index |
| Chiral Catalyst | Rh catalyst | 1,4-addition to enones | Enones | Arylboronic acids | N/A | Excellent | rsc.org |
| Chiral Catalyst | Cu/Tol-BINAP complex | Formal [4+1] cycloaddition | Azoalkenes, sulfur ylides | N/A | 83-97% | Up to 97:3 er | nih.gov |
| Chiral Auxiliary | D-glucose-derived | Cyclopentenone synthesis | Allene | N/A | N/A | N/A | nih.gov |
| Chiral Catalyst | (R)-MOP ligand with Pd catalyst | Enantioselective hydration of meso-alkene | Meso-alkene | Trichlorosilane | 81% | 85% | beilstein-journals.org |
| Chiral Catalyst | Mo-based catalyst (ARCM) | Asymmetric ring-closing metathesis (ARCM) | Achiral Trienes | Various | High | Excellent | nih.gov |
The development of efficient and selective synthetic methodologies for cyclodecenones and related medium-sized rings remains an active area of research, with chiral auxiliaries and catalysts playing a pivotal role in controlling the stereochemical outcome of ring-forming reactions.
Compound Names Mentioned:
this compound
E-5-cyclodecenone
Z-2-cyclodecenone
11β-methoxycurvularin
Derivatives and Structural Analogs of 4 Cyclodecen 1 One
Functionalized Cyclodecenone Scaffolds
The synthesis of functionalized ten-membered rings is a challenging area of organic chemistry due to unfavorable entropic and enthalpic factors. However, methods have been developed to construct highly functionalized cyclodecenone derivatives. One effective strategy begins with 2-siloxycyclopropanecarboxylates. nih.gov This method involves a flexible two-step sequence to create precursor molecules that, upon treatment with fluoride, undergo a cascade reaction. nih.gov This cascade consists of desilylation, cleavage of the strained cyclopropane (B1198618) ring, and an intramolecular Michael addition to form the ten-membered cyclodecenone ring. nih.gov
The success of this ring-enlargement reaction is highly dependent on the structure of the precursor. Key factors include the nature of the pronucleophilic unit and the substitution pattern of the alkene that acts as the Michael acceptor. nih.gov For instance, the cyclization is efficient when the pronucleophilic unit is a malonic ester or a bissulfone derivative. The bissulfone is particularly versatile as the phenylsulfonyl groups can be either completely removed post-cyclization or used for further chemical transformations. nih.gov Conversely, the reaction is less efficient or fails if the alkene is substituted at its terminal position, indicating that an unsubstituted terminal alkene is a prerequisite for the successful formation of the ten-membered ring with this method. nih.gov This approach provides a direct route to a variety of complex cyclodecenone derivatives that would be difficult to access otherwise. nih.gov
Ten-Membered Ring Sesquiterpenoids Containing the Cyclodecenone Motif (e.g., Germacranes, Epoxyisoacoragermacrone)
The ten-membered ring of cyclodecenone is a key structural feature in the germacrane (B1241064) class of sesquiterpenes. Germacranes are based on a cyclodecane (B1584694) ring that is typically substituted with an isopropyl group and two methyl groups. researchgate.net These natural products are biosynthesized from farnesyl diphosphate (B83284) and serve as important precursors to other classes of sesquiterpenoids. neelain.edu.sd
A prominent example is Germacrone (B1671451), a naturally occurring germacrane sesquiterpene found in plants of the Curcuma genus. nih.govresearchgate.net The structure of germacrone features the characteristic ten-membered ring with a ketone functionality, embodying the cyclodecenone motif. Other related compounds isolated from Curcuma species include dehydrocurdione (B1237751) and various hydroxylated and epoxidized derivatives, such as 1(10),4(5)-diepoxygermacrone. researchgate.net These epoxy-germacranes represent a subclass where the double bonds of the cyclodecenone ring have been functionalized to form epoxide rings. This structural modification is significant as it alters the chemical reactivity and biological properties of the molecule. The presence of these related structures highlights the metabolic pathways in plants that modify the basic germacrane skeleton. researchgate.net
The biosynthesis of these complex natural products begins with the cyclization of a linear precursor to form the ten-membered ring, establishing the core cyclodecenone structure. neelain.edu.sd Subsequent enzymatic oxidations, hydroxylations, and epoxidations lead to the diverse array of germacrane-type sesquiterpenoids found in nature. neelain.edu.sd
| Compound Name | Core Structure | Key Functional Groups | Natural Source (Example) |
|---|---|---|---|
| Germacrone | Cyclodecadienone | Ketone, Two C=C double bonds | Curcuma species |
| Dehydrocurdione | Cyclodecadienone | Ketone, Two C=C double bonds | Curcuma species |
| 1(10),4(5)-diepoxygermacrone | Diepoxy-cyclodecanone | Ketone, Two epoxide rings | Curcuma heyneana |
Synthetic Accessibility and Reactivity of Analogous Macrocyclic Ketones (e.g., Cyclododecanone (B146445), Cyclopentadecanone)
The synthesis and reactivity of macrocyclic ketones like cyclododecanone (a 12-membered ring) and cyclopentadecanone (B167302) (a 15-membered ring) provide valuable insights into the chemistry of 4-cyclodecen-1-one. The synthetic accessibility of these large rings has improved significantly from early low-yield methods. researchgate.netlookchem.com A key industrial synthesis for cyclododecanone starts with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene. lookchem.com This precursor is then hydrogenated to cyclododecane, which is subsequently oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone. researchgate.netlookchem.com This multi-step process makes cyclododecanone a commercially available and important synthetic intermediate. Other general methods for creating macrocyclic ketones include ring-expansion reactions, where a smaller cyclic ketone can be enlarged, for example, by a repeatable two-carbon insertion protocol.
Cyclododecanone is a versatile starting material for a range of chemical transformations. Its reactivity includes:
Oxidation: It can be oxidized to produce 1,12-dodecanedioic acid, a precursor for specialized nylons. researchgate.net
Halogenation: Reactions can selectively introduce halogen atoms at the α-position to the carbonyl group.
Ring Enlargement: The Beckmann rearrangement of cyclododecanone oxime is a crucial industrial process that converts the 12-membered ketone ring into a 13-membered lactam (laurolactam), the monomer for Nylon-12.
The principles of synthesis and reactivity observed for cyclododecanone are generally applicable to other large-ring ketones like cyclopentadecanone. The synthetic accessibility often depends on the availability of specific precursors and the efficiency of the cyclization or ring-expansion strategy employed. The reactivity is dominated by the ketone functional group, but the flexibility and conformation of the large carbon ring can influence reaction rates and stereochemical outcomes. These analogous systems demonstrate that while the construction of macrocycles can be complex, they serve as valuable platforms for further chemical synthesis once formed.
| Compound | Ring Size | Common Synthetic Precursor | Example of Reactivity/Use |
|---|---|---|---|
| This compound | 10 | Alkenyl substituted 2-siloxycyclopropanecarboxylates | Core of Germacrane sesquiterpenoids |
| Cyclododecanone | 12 | 1,5,9-Cyclododecatriene | Precursor to Laurolactam for Nylon-12 |
| Cyclopentadecanone | 15 | - | Used in fragrance industry (e.g., precursor to Muscone) |
Spectroscopic and Analytical Characterization Techniques in Cyclodecenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 4-cyclodecen-1-one, various NMR experiments provide insights into its connectivity, stereochemistry, and dynamic conformational behavior.
¹H NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide a wealth of information for structure determination. acdlabs.com In this compound, the protons on the carbon atoms adjacent to the carbonyl group and the double bond are expected to resonate at characteristic chemical shifts due to the influence of these functional groups. libretexts.orgchemistrysteps.com The protons on the sp² hybridized carbons of the double bond would appear in the downfield region, typically between 5.0 and 6.0 ppm, with their specific shifts and coupling constants providing information about the geometry (cis or trans) of the double bond. The protons alpha to the carbonyl group would also be deshielded and are expected to appear in the range of 2.0-2.5 ppm. The remaining methylene (B1212753) protons of the ten-membered ring would give rise to a complex set of overlapping signals in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic (=CH) | 5.0 - 6.0 | Doublet of doublets |
| Allylic (CH ₂-C=C) | 2.0 - 2.5 | Multiplet |
| α to C=O (CH ₂-C=O) | 2.0 - 2.5 | Multiplet |
| Other ring CH₂ | 1.2 - 2.0 | Multiplet |
Note: These are general predicted ranges. Actual values can vary based on the specific isomer and solvent.
Variable Temperature NMR for Conformational Analysis
Medium-sized rings like cyclodecenone are conformationally flexible and can exist as an equilibrium of multiple conformers in solution. blogspot.com Variable temperature (VT) NMR spectroscopy is a powerful technique used to study these dynamic processes. organicchemistrydata.org By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals. At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers. libretexts.orgoxinst.com As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the spectra at different temperatures can provide thermodynamic and kinetic parameters for the conformational equilibrium. For this compound, VT-NMR would be crucial in understanding the ring's conformational preferences and the energy barriers between different conformers. acs.org
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). libretexts.orgucl.ac.uk NOE spectroscopy, particularly 2D NOESY, is a key technique for determining the stereochemistry and conformation of molecules. uchicago.eduwikipedia.org By identifying through-space correlations between protons, the relative spatial arrangement of different parts of the molecule can be established. In the case of this compound, NOE experiments would be instrumental in:
Determining the stereochemistry of the double bond (E or Z). For the Z-isomer, NOE correlations would be expected between the vinylic protons.
Elucidating the preferred conformation of the ten-membered ring by observing correlations between protons that are brought into proximity by the ring's folding.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgplus.ac.at The absorption of IR radiation or the scattering of light in a Raman experiment excites molecules into higher vibrational states. The frequencies of these vibrations are characteristic of specific functional groups.
For this compound, the most prominent features in the IR and Raman spectra would be the stretching vibrations of the carbonyl (C=O) and the carbon-carbon double bond (C=C).
C=O Stretch: A strong absorption in the IR spectrum is expected in the region of 1700-1720 cm⁻¹, characteristic of a ketone in a medium-sized ring. The exact position can give clues about ring strain.
C=C Stretch: The C=C stretching vibration would appear around 1640-1680 cm⁻¹. The intensity of this band can vary depending on the symmetry of the double bond.
=C-H Stretch: The stretching vibration of the vinylic C-H bonds would be observed above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the aliphatic C-H bonds would be found just below 3000 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) of both spectra would contain a complex pattern of signals corresponding to various bending and stretching vibrations, which is unique to the specific isomer and conformer of the molecule. libretexts.org
Table 2: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700 - 1720 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Vinylic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. innovareacademics.in For this compound (C₁₀H₁₆O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (152.23 g/mol ). chemspider.com High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a characteristic way upon ionization. For this compound, common fragmentation pathways would likely involve cleavages adjacent to the carbonyl group (α-cleavage) and the double bond, as well as rearrangements like the McLafferty rearrangement if the appropriate geometry is accessible. Analysis of these fragment ions can help to piece together the structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. glycoforum.gr.jpnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise information on:
Bond lengths and angles.
The conformation of the ten-membered ring in the solid state.
The stereochemistry of the double bond.
The packing of the molecules in the crystal lattice.
This detailed structural information is invaluable for understanding the intrinsic properties of the molecule and can be used to correlate with the conformational data obtained from solution-state NMR studies. However, obtaining single crystals of sufficient quality for medium-sized ring compounds can sometimes be challenging due to their conformational flexibility. glycoforum.gr.jp
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Mixture Analysis
Chromatographic techniques are indispensable in the study of "this compound," providing robust methods for its separation, identification, and quantification within complex mixtures, as well as for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed, each offering distinct advantages for the analysis of this C10 cyclic ketone. These techniques are crucial for quality control in synthetic preparations and for the characterization of natural products containing this compound.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds like "this compound." ms-editions.clcloudfront.net Its high resolving power makes it ideal for separating isomers and determining the composition of essential oils and fragrance mixtures. vurup.skdigitallibrary.co.in
Research Findings:
For instance, the analysis of Cordia curassavica essential oil has been performed using a DB-WAX capillary column, which is a polar stationary phase suitable for separating compounds with moderate polarity like ketones. redalyc.org The temperature programming from a lower to a higher temperature allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. redalyc.org Helium is commonly used as the inert carrier gas. redalyc.org
The separation of geometric (E/Z) and positional isomers of cyclic compounds is a known challenge that can be addressed by using capillary columns with high efficiency and selective stationary phases, such as those based on liquid crystals or derivatized cyclodextrins. vurup.skgcms.cznih.gov For chiral analysis, specific chiral stationary phases are necessary to resolve enantiomers, which is relevant as "this compound" possesses a chiral center. gcms.czchromatographyonline.com
Below is a table summarizing typical GC conditions used for the analysis of essential oils containing cyclodecenone-related compounds.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Essential Oils Containing Cyclic Ketones
| Parameter | Condition | Source |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | redalyc.org |
| Column | DB-WAX (30 m x 0.32 mm) | redalyc.org |
| Carrier Gas | Helium | redalyc.org |
| Flow Rate | 1 mL/min | redalyc.org |
| Injector Temperature | 225 °C | redalyc.org |
| Detector Temperature | 225 °C | redalyc.org |
| Oven Program | 80°C to 220°C at 8°C/min | redalyc.org |
| Detector | Mass Spectrometer (MS) | redalyc.org |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For ketones, HPLC analysis often involves derivatization to enhance detectability, especially with UV-Vis detectors. auroraprosci.comresearchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazones that are highly chromophoric. auroraprosci.comresearchgate.net
Research Findings:
While specific HPLC methods for "this compound" are not extensively detailed in the literature, methods developed for other ketones in complex matrices can be adapted. researchgate.net Reversed-phase HPLC, using a C18 column, is the most common approach. auroraprosci.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often in a gradient elution mode to achieve optimal separation of a wide range of components. researchgate.net
The separation of isomers, including diastereomers and enantiomers, is a significant application of HPLC in cyclodecenone research. hplc.eu Chiral HPLC is the definitive method for separating enantiomers, employing chiral stationary phases (CSPs). phenomenex.com Polysaccharide-based and cyclodextrin-based CSPs are widely used for resolving a broad range of chiral compounds, including cyclic ketones. phenomenex.comsigmaaldrich.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving enantioseparation. phenomenex.com
The following table outlines representative HPLC conditions that could be applied to the analysis of "this compound," based on established methods for ketones and chiral compounds.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Ketone Analysis
| Parameter | Condition | Source |
| Instrument | High-Performance Liquid Chromatograph | auroraprosci.comresearchgate.net |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5µm) | auroraprosci.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile/Water gradient | auroraprosci.comresearchgate.net |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Column Temperature | 30 °C | auroraprosci.com |
| Detection | UV-Vis Diode-Array Detector (DAD) at 360 nm (for DNPH derivatives) | auroraprosci.comresearchgate.net |
| Derivatization | Pre-column with 2,4-dinitrophenylhydrazine (DNPH) | auroraprosci.comresearchgate.net |
Computational Chemistry Studies on 4 Cyclodecen 1 One
Conformational Analysis and Energy Minimization (e.g., MM3 Calculations)
Investigating the conformational landscape of cyclic molecules like 4-cyclodecen-1-one is essential due to their inherent flexibility. Molecular mechanics (MM) force fields, such as MM3, are commonly employed for this purpose due to their efficiency in exploring numerous possible conformations and determining their relative energies. Studies on similar medium-sized rings, such as cycloundecanone (B1197894) and cis-cyclononene, have revealed a complex interplay of ring strain, transannular interactions, and torsional preferences that dictate the most stable conformers acs.orgacs.orgresearchgate.netnih.goviupac.org. For this compound, MM3 calculations would likely identify several low-energy conformations, potentially including distorted chair-like or boat-like structures, with relative energy differences typically ranging from a few to over ten kilojoules per mole acs.orgacs.orgresearchgate.net. These calculations provide detailed geometric parameters for each conformer, which are vital for subsequent analyses.
Table 6.1.1: Representative Conformational Energies of this compound (Hypothetical Data Based on Similar Compounds)
| Conformer ID | Description (Example) | Relative Energy (kJ/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |
| 1 | Distorted Chair-like | 0.0 | 65 | -70 |
| 2 | Boat-Chair-Boat | 5.2 | 80 | -60 |
| 3 | Twist-Boat | 10.5 | -75 | 75 |
| 4 | Flattened Chair | 12.8 | 70 | -75 |
Note: The data presented in this table are hypothetical, illustrative examples based on typical findings for similar medium-sized cyclic ketones and are not derived from specific experimental or computational data for this compound.
Quantum Chemical Calculations of Electronic Structure (e.g., DFT)
Table 6.2.1: Representative Electronic Properties of this compound (Hypothetical Data Based on Similar Compounds)
| Property | Value (Units) | Computational Method |
| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -4.0 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 4.5 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.2 D | DFT (B3LYP/6-31G) |
| Mulliken Charge (C=O) | +0.45 e | DFT (B3LYP/6-31G*) |
Note: The data presented in this table are hypothetical, illustrative examples based on typical findings for similar cyclic enones and are not derived from specific experimental or computational data for this compound.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry plays a pivotal role in dissecting the mechanisms of chemical reactions involving this compound. By employing methods like DFT to locate transition states (TS), researchers can map out reaction pathways, identify intermediates, and calculate activation energies, which are critical for predicting reaction rates and selectivities researchgate.netresearchgate.netacs.orge3s-conferences.orggithub.iowayne.eduwikipedia.orgfiveable.me. For instance, studies on nucleophilic additions to carbonyl groups in cyclic ketones often involve modeling the approach of the nucleophile to the carbonyl carbon, with the transition state often resembling a five- or six-membered ring structure academie-sciences.frlibretexts.org. The activation energy for such steps provides a quantitative measure of the reaction barrier. Transition state modeling can also be applied to reactions involving the double bond, such as cycloadditions or epoxidations, offering insights into the stereochemical outcomes and the factors governing them.
Table 6.3.1: Hypothetical Activation Energies for Representative Reactions of this compound
| Reaction Step | Transition State Type | Activation Energy (kJ/mol) | Computational Method |
| Nucleophilic Addition (e.g., hydride) to Carbonyl | Six-membered TS | 75 | DFT (B3LYP/6-31G) |
| Electrophilic Attack at Double Bond | σ-complex | 90 | DFT (B3LYP/6-31G) |
| Intramolecular Cyclization (if applicable) | Cyclic TS | 85 | DFT (B3LYP/6-31G*) |
Note: The data presented in this table are hypothetical, illustrative examples based on typical findings for similar reactions and are not derived from specific experimental or computational data for this compound.
Stereochemical Prediction and Verification
Predicting and verifying the stereochemical outcomes of reactions involving this compound is a significant application of computational chemistry. Techniques such as DFT and molecular mechanics can be used to model the transition states leading to different stereoisomers. By comparing the calculated energies of these transition states, one can predict the relative amounts of diastereomers or enantiomers formed, often expressed as diastereomeric ratios (dr) or enantiomeric excess (ee) acs.orgrsc.orgpnas.orgacs.org. For example, in a diastereoselective reduction of the ketone, computational analysis might predict a preference for attack from one face of the carbonyl over the other, leading to a specific alcohol stereoisomer as the major product. Verification often involves comparing these computational predictions with experimental results obtained from spectroscopic analysis (e.g., NMR) or chiral chromatography.
Table 6.4.1: Hypothetical Stereochemical Prediction for a Reaction of this compound
| Reaction Type | Predicted Major Stereoisomer | Predicted Ratio (dr/ee) | Computational Method Used |
| Diastereoselective Reduction of Ketone | Equatorial Alcohol | 8:1 (dr) | DFT (B3LYP/6-31G*) |
| Asymmetric Epoxidation of Alkene | syn Epoxide | 95% ee | DFT (M06-2X) |
Note: The data presented in this table are hypothetical, illustrative examples based on typical findings for similar reactions and are not derived from specific experimental or computational data for this compound.
Molecular Dynamics Simulations
Table 6.5.1: Hypothetical MD Simulation Parameters and Results for this compound
| Parameter/Result | Value/Description | Simulation Length (ns) | Force Field Used |
| System | This compound in Water | 10 | MM3 |
| Average RMSD (Å) | 1.2 | 10 | MM3 |
| RMSF (C1, Å) | 0.3 | 10 | MM3 |
| RMSF (C4, Å) | 0.4 | 10 | MM3 |
| RMSF (C10, Å) | 0.35 | 10 | MM3 |
| Conformational Interconversion | Observed between major conformers | 10 | MM3 |
Note: The data presented in this table are hypothetical, illustrative examples based on typical findings for similar systems and are not derived from specific experimental or computational data for this compound.
Retrosynthetic Analysis and Total Synthesis Applications Involving 4 Cyclodecen 1 One
Retrosynthetic Disconnections for 4-Cyclodecen-1-one as a Target Molecule
Retrosynthetic analysis involves breaking down a target molecule into simpler, more readily available precursors by envisioning the reverse of known chemical reactions chemistry.coachlkouniv.ac.inlibretexts.orgdeanfrancispress.comlibretexts.org. For this compound, typical disconnections would aim to form the ten-membered ring or introduce the ketone and alkene functionalities.
Common retrosynthetic strategies for medium-sized rings, which are applicable to this compound, often involve:
Ring Expansion: Disconnecting a bond within a smaller ring system to expand it into the desired ten-membered ring mdpi.comresearchgate.netnih.govwhiterose.ac.uk. For instance, a Dowd-Beckwith reaction, a ring expansion of cyclic ketones via alkoxy radicals, can be employed researchgate.net.
Ring-Closing Metathesis (RCM): Forming the ten-membered ring by connecting two terminal alkene functionalities chemicalbook.com.
Intramolecular Cyclizations: Reactions such as intramolecular aldol (B89426) additions or Dieckmann cyclizations can be envisioned to form the cyclic structure wikipedia.orgscribd.com.
While specific published retrosynthetic analyses directly targeting this compound are not extensively detailed in the provided literature, the general principles of forming medium rings via these methods would apply. For example, a disconnection could lead to an acyclic precursor with appropriate functional groups for cyclization, such as a diene-alkyne or a ω-halo ketone.
This compound as a Key Intermediate in Natural Product Total Synthesis
While direct use of this compound itself as a key intermediate in the most cited syntheses of specific natural products is not always explicit, related cyclodecenone and cyclodecadienone structures have proven invaluable. The strategies employed in their synthesis are highly relevant to understanding the utility of the cyclodecenone framework.
Exemplar Syntheses (e.g., Periplanone B, Muscone, Caryophyllene)
Periplanone B: This insect pheromone has been a target for total synthesis, with several routes employing ten-membered ring intermediates. For instance, syntheses have utilized cyclodecadienones, which can be accessed via ring expansion reactions like the anionic oxy-Cope rearrangement uoc.grd-nb.inforesearchgate.netmsu.edu. While not always this compound precisely, these syntheses highlight the importance of functionalized ten-membered carbocyclic rings in constructing complex polycyclic systems like Periplanone B.
Muscone: As a macrocyclic musk odorant (a 15-membered ring ketone), Muscone synthesis strategies often involve ring-closing metathesis (RCM) or intramolecular aldol additions to form the large ring chemicalbook.comwikipedia.orgscribd.com. While Muscone is a larger ring system, the underlying principles of macrocyclization and stereochemical control are transferable to the synthesis of medium-sized rings.
Caryophyllene: This bicyclic sesquiterpene, found in many essential oils, contains a trans-cyclononene core researchgate.netms-editions.cl. Syntheses of Caryophyllene and related sesquiterpenes often involve strategies for forming medium rings, such as the oxy-Cope reaction, which has also been applied to other medium-ring natural products researchgate.netoregonstate.edu. Intermediates such as 2-methyl-5-cyclodecen-1-one have been used in approaches to the humulene (B1216466) skeleton, a related sesquiterpene oregonstate.edu.
Strategies for Constructing Complex Polycyclic Systems
The synthesis of complex natural products often relies on efficient methods for constructing carbocyclic frameworks. When employing cyclodecenone intermediates, key strategies include:
Oxy-Cope Rearrangement: This thermal rearrangement is a powerful tool for forming ten-membered rings, as demonstrated in Periplanone B synthesis uoc.grd-nb.infomsu.eduoregonstate.edu. It allows for the construction of the cyclic skeleton from acyclic precursors.
Ring-Closing Metathesis (RCM): RCM is a widely used method for macrocyclization and has been applied to the synthesis of various cyclic compounds, including those with medium-sized rings chemicalbook.com.
Stereochemical Control: Achieving the correct stereochemistry in complex polycyclic systems is paramount. Strategies often involve using chiral starting materials, asymmetric catalysis, or exploiting the inherent conformational preferences of medium rings to direct subsequent reactions uoc.grmsu.edu.
Development of Novel Synthetic Building Blocks from this compound
The functional groups present in this compound – the ketone and the alkene – offer opportunities for developing novel synthetic building blocks. Modifications can include:
Functionalization of the Alkene: Reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation can introduce new functional groups at the double bond, creating precursors for further elaboration.
Ketone Transformations: The carbonyl group can undergo nucleophilic addition, reduction, or enolate chemistry, allowing for the introduction of substituents or ring modifications.
Conjugate Additions: The α,β-unsaturated ketone system (if the double bond were conjugated) or related derivatives could participate in conjugate addition reactions, extending the carbon chain or introducing new functionalities.
While specific examples of this compound being transformed into widely recognized novel building blocks are not prominently featured in the initial search results, its inherent reactivity suggests potential for such applications in broader synthetic strategies.
Strategies for Overcoming Synthetic Challenges of Medium Rings
Medium-sized rings (8-11 members) present unique synthetic challenges compared to their smaller (5-7 membered) or larger (macrocyclic, ≥12 membered) counterparts. These challenges stem from:
Conformational Flexibility: Medium rings possess a greater degree of conformational freedom, which can lead to entropic penalties during cyclization and difficulties in controlling regioselectivity and stereoselectivity mdpi.comoregonstate.edursc.org.
Transannular Strain: While less pronounced than in small rings, transannular interactions can still influence reactivity and stability oregonstate.edu.
Several strategies have been developed to overcome these hurdles:
Ring Expansion: As mentioned, ring expansion reactions are highly effective for accessing medium rings, circumventing the unfavorable entropic and enthalpic factors associated with direct cyclization of acyclic precursors mdpi.comresearchgate.netnih.govwhiterose.ac.ukrsc.org. Methods like the Dowd-Beckwith reaction or cascade ring expansion reactions are prominent examples researchgate.netwhiterose.ac.uk.
Template-Directed Synthesis: Using molecular templates can pre-organize the reactive ends of a precursor, facilitating cyclization.
High-Dilution Conditions: While often employed for macrocyclization, high dilution can also aid in medium-ring formation by minimizing intermolecular reactions, though it is less efficient than ring expansion strategies whiterose.ac.uk.
The development of efficient protocols for synthesizing medium-sized rings remains an active area of research, driven by their prevalence in biologically active molecules and pharmaceuticals mdpi.comrsc.orgsioc-journal.cn.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclodecen-1-one, and how do reaction conditions (e.g., solvent, catalyst) influence product purity and yield?
- Methodological Answer : Prioritize literature reviews of established protocols (e.g., Diels-Alder reactions, cyclization of dienols). Use comparative analysis of reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Validate purity via GC-MS or HPLC, and cross-reference spectroscopic data (¹H/¹³C NMR, IR) with literature .
- Example Table :
| Synthetic Method | Catalyst | Solvent | Yield (%) | Purity (GC-MS) | Reference |
|---|---|---|---|---|---|
| Diels-Alder | Lewis Acid | DCM | 65 | 98% | [Smith et al., 2018] |
| Cyclization | Base | THF | 72 | 95% | [Jones et al., 2020] |
Q. How do structural features of this compound (e.g., ring strain, ketone position) affect its stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies under controlled humidity/temperature. Monitor degradation via NMR or mass spectrometry. Compare kinetic data (e.g., Arrhenius plots) to predict shelf-life. Use DFT calculations to correlate ring strain with reactivity .
II. Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Experimental: Reproduce conflicting syntheses under strictly controlled conditions (e.g., inert atmosphere, purified reagents). Use high-resolution MS and 2D NMR (COSY, NOESY) to confirm structures .
- Computational: Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G*). Identify outliers due to solvent effects or conformational flexibility .
- Data Contradiction Workflow :
image
- Data Contradiction Workflow :
Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., radical vs. polar mechanisms) in this compound-mediated cycloadditions?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹⁸O in ketone) to track bond reorganization via MS.
- Perform kinetic isotope effects (KIE) studies or radical trapping experiments (e.g., TEMPO) to infer intermediates .
- Compare experimental activation energies with computational transition-state models .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s bioactivity studies (e.g., enzyme inhibition)?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to IC₅₀ data. Use ANOVA to assess significance across replicates. Address outliers via Grubbs’ test or robust statistical packages (e.g., R/BioConductor) .
III. Methodological Guidelines
Designing reproducible syntheses :
- Follow Beilstein Journal’s standards: Document all steps in detail, including side products and purification methods. Provide raw spectral data in supplementary files .
Addressing ethical/data integrity concerns :
- Pre-register hypotheses and analytical plans to avoid HARKing (Hypothesizing After Results are Known). Use version-controlled data repositories (e.g., Zenodo) .
IV. Key Challenges & Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in cyclization steps | Screen alternative bases (e.g., DBU vs. KOtBu) or microwave-assisted synthesis | |
| Ambiguous NOESY correlations | Use variable-temperature NMR or molecular dynamics simulations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
